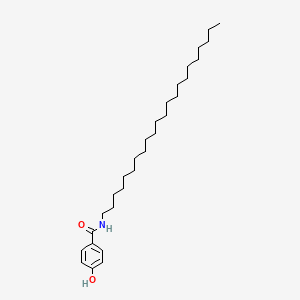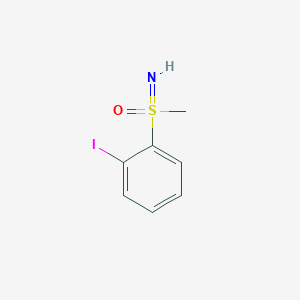![molecular formula C18H16BrN3O2S B13108754 5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide CAS No. 89346-37-2](/img/structure/B13108754.png)
5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is a complex organic compound that belongs to the class of biindoles Biindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide typically involves the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the biindole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biindole quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 5-Bromo-1,3-dimethyl-1H-pyrazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
Uniqueness
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is unique due to its biindole core, which imparts distinct chemical and biological properties
特性
CAS番号 |
89346-37-2 |
|---|---|
分子式 |
C18H16BrN3O2S |
分子量 |
418.3 g/mol |
IUPAC名 |
5-bromo-3-(1H-indol-4-yl)-N,N-dimethylindole-1-sulfonamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-21(2)25(23,24)22-11-16(15-10-12(19)6-7-18(15)22)13-4-3-5-17-14(13)8-9-20-17/h3-11,20H,1-2H3 |
InChIキー |
YSSSVMKSZMLLAW-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)N1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)


![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)



![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)

